7-fluoro-3-methyl-2,3-dihydro-1H-indole
Description
7-Fluoro-3-methyl-2,3-dihydro-1H-indole (C₉H₁₀FN, molecular weight 151.19 g/mol) is a dihydroindole derivative featuring a fluorine substituent at the 7-position and a methyl group at the 3-position of the partially saturated indole ring system . This compound is primarily utilized as a building block in organic synthesis, enabling the development of pharmaceuticals, agrochemicals, and advanced materials .
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
7-fluoro-3-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-4,6,11H,5H2,1H3 |
InChI Key |
VVXOPSCUROFPIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C1C=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of 7-fluoro-3-methyl-2,3-dihydro-1H-indole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
7-fluoro-3-methyl-2,3-dihydro-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-fluoro-3-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors and enzymes, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Halogen and Substituent Position Variations
- 5-Fluoro-1-methyl-1H-indole (7b) : A fully aromatic indole with fluorine at the 5-position and a methyl group at the 1-position. Its melting point (55–56°C) and synthesis via methylation of 5-fluoroindole highlight differences in regioselectivity and steric effects compared to the target compound .
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : Substitution of fluorine with chlorine at the 7-position introduces a heavier halogen, increasing molecular weight (223.63 g/mol). The additional carboxylic acid group at position 2 expands its utility in medicinal chemistry but reduces lipophilicity .
Dihydroindole Core Modifications
- 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I) : This derivative features a sulfonyl group at position 1 and a nitrobenzoyl group at position 3. Its crystal structure reveals intramolecular hydrogen bonds and orthogonal alignment of substituents, influencing packing stability .
Physical and Chemical Properties
Table 1: Comparative Analysis of Indole Derivatives
Key Observations
- Dihydro vs.
Biological Activity
7-Fluoro-3-methyl-2,3-dihydro-1H-indole is a fluorinated derivative of indole, characterized by a fluorine atom at the 7-position and a methyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in neuroprotection, anti-inflammatory responses, and antimicrobial properties.
- Molecular Formula : C10H10FN
- Molecular Weight : Approximately 151.18 g/mol
- Structure : The compound features a fused bicyclic system that enhances its chemical reactivity and biological interactions.
Biological Activities
Research indicates that 7-fluoro-3-methyl-2,3-dihydro-1H-indole exhibits several notable biological activities:
-
Neuroprotective Effects :
- Compounds structurally related to indole have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in dopamine metabolism and oxidative stress in neuronal cells. In studies, derivatives of indole demonstrated significant inhibition of MAO-B activity, suggesting potential therapeutic implications for neurodegenerative diseases like Parkinson's disease .
-
Antimicrobial Properties :
- Indole derivatives are known for their antimicrobial and antifungal activities. Initial studies suggest that 7-fluoro-3-methyl-2,3-dihydro-1H-indole may exhibit similar properties, making it a candidate for further exploration in infectious disease treatment.
-
Anti-inflammatory Activity :
- The compound's ability to modulate inflammatory pathways has been suggested through its interactions with specific molecular targets. This modulation could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of 7-fluoro-3-methyl-2,3-dihydro-1H-indole is primarily attributed to its structural features, which enhance binding affinity to various receptors and enzymes. The presence of the fluorine atom increases lipophilicity, potentially improving membrane permeability and bioavailability. The compound's mechanism may involve:
- Enzyme Inhibition : Targeting key enzymes within metabolic pathways.
- Receptor Binding : Interacting with cell surface receptors to alter cellular signaling.
- Gene Expression Modulation : Influencing the expression of genes involved in inflammation and cell survival.
Study on MAO-B Inhibition
A study investigated several indole derivatives for their ability to inhibit MAO-B. Among the tested compounds, those structurally similar to 7-fluoro-3-methyl-2,3-dihydro-1H-indole exhibited IC50 values ranging from 0.66 µM to 2.41 µM, demonstrating potent inhibition compared to standard inhibitors like rasagiline .
Antimicrobial Activity Assessment
In vitro tests were conducted to evaluate the antimicrobial efficacy of various indole derivatives against bacterial strains. Preliminary results indicated that 7-fluoro-3-methyl-2,3-dihydro-1H-indole had significant inhibitory effects on gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Fluoroindole | 7-Fluoroindole | Basic indole structure with similar reactivity |
| 3-Methylindole | 3-Methylindole | Naturally occurring; less potent than fluorinated analogs |
| Indole-3-acetic acid | Indole-3-acetic acid | Naturally occurring plant hormone; significant biological activity but different functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
